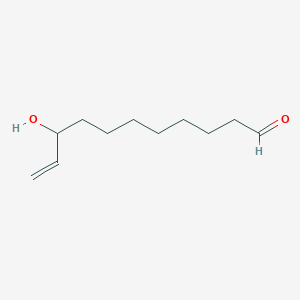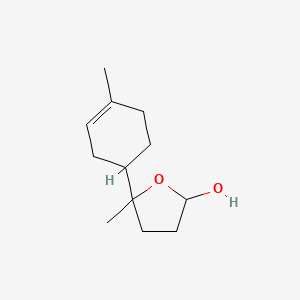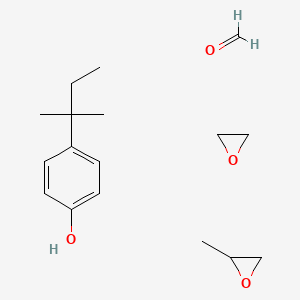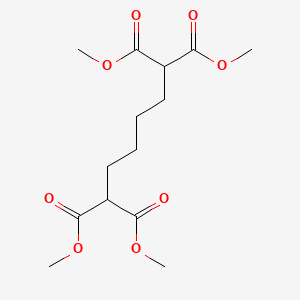
9-Hydroxyundec-10-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyundec-10-enal is a hydroxy monounsaturated fatty acid. It is a derivative of undec-10-enoic acid, where a hydroxy group is substituted at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyundec-10-enal can be achieved through various methods. One common approach involves the biotransformation of long-chain dicarboxylic acids. For instance, the biotransformation of ricinoleic acid using recombinant Escherichia coli can yield ω-hydroxyundec-9-enoic acid . The reaction conditions typically involve the use of gas chromatography with flame ionization detector (GC-FID) for analysis, and the extraction process may include solvents like ethyl acetate or water containing Tween 80 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation approach mentioned above can be scaled up for industrial applications, utilizing microbial bio-catalysts for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxyundec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include different derivatives of the original compound, such as carboxylic acids, alcohols, and esters .
Applications De Recherche Scientifique
9-Hydroxyundec-10-enal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 9-Hydroxyundec-10-enal involves the generation of mitochondrial reactive oxygen species and the activation of AMP-activated protein kinase. This leads to the induction of apoptosis in cancer cells. The compound increases the phosphorylation levels of AMP-activated protein kinase, cleaved caspase-3, and poly (ADP-ribose) polymerase proteins. It also downregulates anti-apoptotic members like Bcl-2 and upregulates pro-apoptotic members like Bax .
Comparaison Avec Des Composés Similaires
9-Hydroxyundec-10-enoic acid: This compound is a hydroxy monounsaturated fatty acid similar to 9-Hydroxyundec-10-enal but with a carboxylic acid group instead of an aldehyde group.
(S)-9-Hydroxy-10-undecenoic acid:
Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group at the 9th position and an aldehyde group at the 10th position. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
64251-18-9 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
9-hydroxyundec-10-enal |
InChI |
InChI=1S/C11H20O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2,10-11,13H,1,3-9H2 |
Clé InChI |
MUEWHPNRGYBWHA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CCCCCCCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)


![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
